2,4-Dichloronitrostyrene

Description

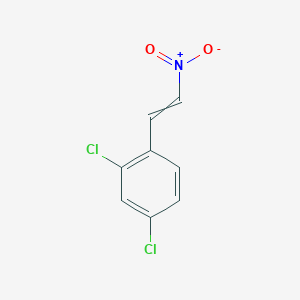

2,4-Dichloronitrostyrene is a chlorinated nitroaromatic compound characterized by a styrene backbone (vinylbenzene) substituted with two chlorine atoms at the 2- and 4-positions and a nitro group (-NO₂) at the β-position of the vinyl chain.

Properties

IUPAC Name |

2,4-dichloro-1-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWIJBBAMBDXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18984-21-9 | |

| Record name | 2,4-Dichloro-1-(2-nitroethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18984-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloronitrostyrene can be synthesized through the nitration of 2,4-dichlorostyrene. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the styrene derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale nitration of 2,4-dichlorostyrene. The process is optimized to maximize yield and purity while minimizing by-products. The reaction mixture is carefully monitored, and the product is purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloronitrostyrene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition: It can participate in [3+2] cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Cycloaddition: Nitrone reagents, mild heating conditions.

Major Products:

Reduction: 2,4-Dichloroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloronitrostyrene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of novel materials with specific properties.

Pharmaceuticals: The compound and its derivatives are explored for their potential biological activities and therapeutic applications.

Environmental Science: It is studied for its role in the degradation of nitroaromatic pollutants.

Mechanism of Action

The mechanism of action of 2,4-dichloronitrostyrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities. The pathways involved include redox reactions and nucleophilic substitution mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Dichlorophenol (2,4-DCP)

- Chemical Formula: C₆H₄Cl₂O vs. C₈H₅Cl₂NO₂ (2,4-dichloronitrostyrene).

- Structure : 2,4-DCP lacks the nitro group and vinyl chain but shares chlorine substitution at the 2- and 4-positions on the benzene ring.

- Applications : 2,4-DCP is a precursor to herbicides and antiseptics, whereas this compound’s nitro group enhances its electrophilicity, making it suitable for Michael additions or polymer synthesis .

- Toxicity : 2,4-DCP exhibits moderate ecotoxicity (LC₅₀ ~10 mg/L in aquatic organisms), while nitroaromatic compounds like this compound may pose higher risks due to nitro group-derived mutagenicity .

2,4-Dichloronitrobenzene (2,4-DCNB)

- Chemical Formula: C₆H₃Cl₂NO₂ vs. C₈H₅Cl₂NO₂.

- Structure : 2,4-DCNB has a nitro group directly attached to the benzene ring, whereas this compound features a nitro-substituted vinyl chain.

- Reactivity : 2,4-DCNB undergoes nucleophilic aromatic substitution (e.g., with amines), while the styrenic double bond in this compound enables polymerization or Diels-Alder reactions .

- Thermal Stability : Nitrobenzenes like 2,4-DCNB decompose explosively at high temperatures (>200°C), whereas nitrostyrenes are more thermally stable due to conjugation .

1-(2,4-Dichlorophenyl)methanesulfonyl Chloride

- Chemical Formula: C₇H₅Cl₂O₂S vs. C₈H₅Cl₂NO₂.

- Functionality : This sulfonyl chloride derivative is used in synthesizing sulfonamide drugs. In contrast, this compound’s nitro group may facilitate redox reactions or serve as a directing group in catalysis .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₈H₅Cl₂NO₂ | 218.04 | -Cl, -NO₂, C=C | Not reported |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | -Cl, -OH | 45–50 |

| 2,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | -Cl, -NO₂ | 52–54 |

| 1-(2,4-Dichlorophenyl)methanesulfonyl chloride | C₇H₅Cl₂O₂S | 239.09 | -Cl, -SO₂Cl | 80–85 |

Research Findings and Trends

- Synthetic Utility : this compound’s conjugated system allows for regioselective functionalization, as seen in pyrrolidine-based drug syntheses (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) .

- Environmental Impact: Chlorinated nitroaromatics like this compound may exhibit persistence in soil and water, with biodegradation rates slower than non-nitro analogs (e.g., 2,4-dichlorophenol) .

- Toxicology : Nitro groups in styrenic compounds correlate with increased cytotoxicity, as observed in studies of nitrostyrene derivatives .

Biological Activity

2,4-Dichloronitrostyrene is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a nitro group on the styrene backbone. Its chemical structure can be represented as follows:

This configuration is crucial for its interaction with biological systems, influencing its mechanism of action.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific pathways related to cell signaling and proliferation. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK3), a critical enzyme involved in several cellular processes, including metabolism and cell survival .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The following table summarizes its antimicrobial efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in various tumor cells. The following data illustrates its cytotoxicity against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 12.0 |

These results highlight the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms and therapeutic applications.

Case Study: Antimicrobial Efficacy in Clinical Settings

In a clinical study assessing the effectiveness of this compound against nosocomial infections caused by resistant strains of bacteria, patients were treated with formulations containing the compound. The study reported a significant reduction in infection rates compared to control groups receiving standard antibiotic treatments. This underscores the compound's potential role in addressing antibiotic resistance.

Case Study: Cancer Treatment Exploration

Another case study focused on the use of this compound in a preclinical model of breast cancer. Mice treated with the compound showed a marked decrease in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues from treated mice, suggesting that the compound effectively targets cancer cells while sparing normal tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.